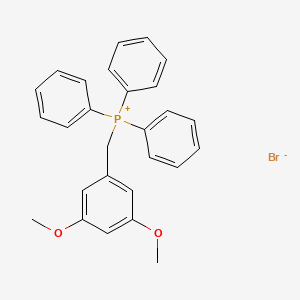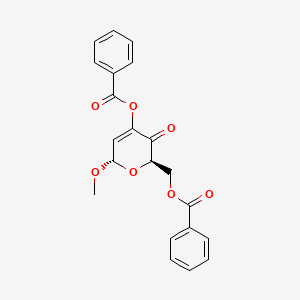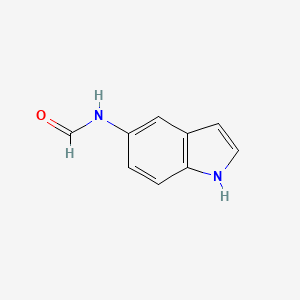
Phenyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-chlorobenzoate is an organic compound that belongs to the class of benzoates It consists of a phenyl group attached to a 3-chlorobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 3-chlorobenzoate can be synthesized through the esterification of 3-chlorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of phenyl-3-chlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 3-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chlorobenzoate moiety can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenyl benzoate.
Reduction: The compound can be reduced to form phenyl-3-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Phenyl benzoate and chloride ions.
Oxidation: Phenyl benzoquinone derivatives.
Reduction: Phenyl-3-chlorobenzyl alcohol.
Aplicaciones Científicas De Investigación
Phenyl 3-chlorobenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenyl-3-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. The electron-withdrawing nature of the chlorine atom enhances the reactivity of the compound towards nucleophiles . In biological systems, the compound may interact with cellular enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Phenyl 3-chlorobenzoate can be compared with other similar compounds such as:
Phenyl benzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chlorobenzoic acid: Contains a carboxylic acid group instead of the ester group, leading to different chemical properties and reactivity.
Polychlorinated biphenyls (PCBs): Structurally related but contain multiple chlorine atoms, making them more persistent and less biodegradable.
This compound is unique due to its specific substitution pattern and the presence of both phenyl and chlorobenzoate moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
41998-17-8 |
|---|---|
Fórmula molecular |
C13H9ClO2 |
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
phenyl 3-chlorobenzoate |
InChI |
InChI=1S/C13H9ClO2/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9H |
Clave InChI |
BVSINJUGJASNKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethoxyphenyl)thio]-propanoic acid ethyl ester](/img/structure/B1625130.png)







![4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE](/img/structure/B1625145.png)



![N-{4-[(Propan-2-yl)oxy]phenyl}piperazine-1-carboxamide](/img/structure/B1625152.png)
